molecular formula C20H20N4O2 B2673965 1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea CAS No. 1021111-94-3

1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea

Cat. No.: B2673965
CAS No.: 1021111-94-3
M. Wt: 348.406
InChI Key: LMXBZYSSNZJAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research, provided for Research Use Only. This urea-based scaffold, which features a benzyl group and a 6-ethoxypyridazine moiety, is structurally similar to compounds investigated for modulating various biological pathways . The 6-ethoxypyridazin-3-yl group is a recognized pharmacophore often associated with biological activity, making this compound a valuable intermediate or tool for structure-activity relationship (SAR) studies . Researchers can utilize this agent in the exploration of enzyme inhibition, receptor binding affinity, and cellular signaling processes. Its molecular framework, characterized by the C22H22N4O2 formula and a molecular weight of 374.44 g/mol, is designed for high-quality, foundational research aimed at developing novel therapeutic agents. All researchers are reminded that this product is not intended for diagnostic or therapeutic applications and should be handled by qualified personnel in a controlled laboratory setting.

Properties

IUPAC Name

1-benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-2-26-19-12-11-18(23-24-19)16-9-6-10-17(13-16)22-20(25)21-14-15-7-4-3-5-8-15/h3-13H,2,14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXBZYSSNZJAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Anticancer Potential: Benzoylurea derivatives (e.g., 1-benzyl-3-(4-ethyl-benzoyl)urea) have shown moderate anticancer activity in preliminary studies, likely via apoptosis induction . The target compound’s pyridazine moiety could enhance selectivity for cancer-related enzymes.

Biological Activity

1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against cancer cells, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H20N4O Molecular Weight 320 39 g mol \text{C}_{19}\text{H}_{20}\text{N}_4\text{O}\quad \text{ Molecular Weight 320 39 g mol }

This compound exhibits biological activity primarily through the following mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to significantly inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The inhibition is often quantified using IC50 values, indicating the concentration required to reduce cell viability by 50%.
  • Induction of Apoptosis : Flow cytometry analyses reveal that this compound can induce apoptotic cell death in sensitive cancer cell lines. This process is critical for eliminating cancer cells and is often mediated through the activation of caspases and the disruption of mitochondrial membrane potential.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the sub-G1 phase, indicating a potential mechanism for its anti-cancer effects.

Efficacy Against Cancer Cell Lines

Recent studies have documented the efficacy of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-70.95
HepG20.73
A5491.20
HeLa0.37

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on HeLa Cells : In a study focusing on HeLa cells, treatment with this compound led to a significant increase in apoptotic markers compared to untreated controls. The study utilized Annexin V/PI staining to quantify apoptosis and flow cytometry to analyze cell cycle distribution.
  • In Vivo Studies : Preliminary in vivo studies have suggested that this compound may not only inhibit tumor growth but also enhance the efficacy of existing chemotherapeutics when used in combination therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.